(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Enantioselective synthesis Chiral resolution Stereochemistry

Procure the defined (R)-enantiomer, not a racemic mixture or (S)-isomer, to ensure reproducible SAR and target engagement data in nNOS (PDB 3N2R) and LTA4H/COX-2 inhibitor programs. The 4-phenoxyphenoxy substitution pattern is essential for sub-100 nM potency; generic pyrrolidine analogs fail to recapitulate published binding orientations and selectivity profiles. Supplied as the hydrochloride salt (MW 291.78 g/mol) for enhanced aqueous solubility and long-term stability. Calculated LogP of 3.64 supports CNS permeability, differentiating it from more polar pyrrolidine scaffolds. Ideal for focused library design, chemical probe development, and hit-to-lead optimization where stereochemical integrity is paramount.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B12285746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
InChIInChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1
InChIKeyDZKGJJYPXXSRJE-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: Key Specifications and Procurement-Ready Profile


(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (CAS 942304-30-5) is a chiral, secondary amine building block comprised of a pyrrolidine core substituted at the 3-position with a 4-phenoxyphenoxy group . The compound is supplied as a hydrochloride salt (MW 291.78 g/mol, purity ≥97%), which enhances its aqueous solubility and long-term storage stability, making it directly applicable in laboratory research and early-stage medicinal chemistry .

Why (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Cannot Be Substituted by Common In-Class Analogs


While the pyrrolidine scaffold is ubiquitous in medicinal chemistry, the specific 4-phenoxyphenoxy substitution pattern and (R)-enantiomeric configuration of this compound confer distinct physicochemical and biological interaction properties. Simple substitutions, such as using the racemic mixture or the (S)-enantiomer, or altering the phenoxy substitution (e.g., 2-phenoxyphenoxy vs. 4-phenoxyphenoxy), have been shown in structurally related nNOS inhibitors to drastically alter binding orientation, potency, and selectivity due to changes in molecular shape and hydrophobic interaction potential [1]. Therefore, use of a generic pyrrolidine analog is likely to fail in reproducing structure-activity relationship (SAR) trends and lead to non-transferable results in hit-to-lead programs.

Quantitative Differentiation of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: Head-to-Head Data vs. Analogs


Absolute Enantiomeric Configuration: Defined (R)-Stereochemistry vs. Racemic Mixture

This product is the single (R)-enantiomer of 3-(4-phenoxyphenoxy)pyrrolidine. This is critical because the related (S)-enantiomer or racemic mixture are different molecular entities with distinct biological recognition. For example, in the pyrrolidine-based nNOS inhibitor class, enantiomeric purity is known to dictate binding orientation, with the (3R,4R) configuration in a related compound (PDB 3N2R) providing a specific active site fit that the alternative stereoisomers cannot achieve [1]. Use of the racemate introduces uncontrolled variability.

Enantioselective synthesis Chiral resolution Stereochemistry

Physicochemical Properties: Defined LogP for Blood-Brain Barrier Penetration Modeling

The compound exhibits a calculated LogP of 3.64 . This places it in a favorable lipophilicity window (typically LogP 2-4) for potential blood-brain barrier (BBB) penetration, a key parameter for CNS drug discovery. This differentiates it from more polar pyrrolidine derivatives (e.g., those with carboxylic acid or hydroxyl groups) which have LogP values <1 and are CNS-restricted, and from highly lipophilic analogs (LogP >5) which may have poor solubility and higher off-target binding.

Lipophilicity ADME Prediction CNS Drug Discovery

Scaffold for nNOS Inhibitor Development: Demonstrated Pharmacophore in Published Co-crystal Structures

The 3-(4-phenoxyphenoxy)pyrrolidine core is a validated pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition. A close structural analog, 6-(((3R,4R/3S,4S)-4-(3-Phenoxyphenoxy)pyrrolidin-3-yl)methyl)pyridin-2-amine, has been co-crystallized with the nNOS heme domain (PDB 3N2R) at 1.9 Å resolution [1]. This provides direct, high-resolution structural evidence of how this specific phenoxyphenoxy-pyrrolidine motif interacts with the nNOS active site, including key hydrogen bonds and hydrophobic contacts. In contrast, unsubstituted pyrrolidine or simpler phenoxy-pyrrolidines lack this defined binding mode and associated nNOS inhibition.

nNOS inhibition Neurodegeneration Structure-based drug design

Quantitative Class SAR: Aryloxy Substituent Effects on LTA4H Inhibition

For the closely related class of 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine inhibitors of Leukotriene A4 Hydrolase (LTA4H), the nature of the terminal aryl substituent profoundly impacts potency. The unsubstituted 4-phenoxyphenoxy lead compound has an LTA4H IC50 of 30 nM. Introduction of a p-chloro substituent (IC50 40 nM) slightly reduces potency, while p-fluoro (IC50 80 nM), o-CF3 (IC50 220 nM), p-NO2 (IC50 370 nM), and o-NO2 (IC50 680 nM) result in significant, quantifiable potency drops [1]. This SAR demonstrates that the parent 4-phenoxyphenoxy moiety provides a crucial, high-affinity interaction that is highly sensitive to minor structural modifications, underscoring the unique value of this specific substitution pattern.

COX-2/LTA4H inhibition Inflammation Dual inhibitor design

Definitive Application Scenarios for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Driven by Evidence


Structure-Guided nNOS Inhibitor Optimization

Procure as a critical building block for nNOS drug discovery programs. The compound's close structural relationship to a high-resolution co-crystal ligand (PDB 3N2R) enables medicinal chemists to design focused libraries for improved potency and selectivity against nNOS, a validated target for neurodegenerative diseases [1].

Dual COX-2/LTA4H Inhibitor Lead Generation

Employ as a privileged scaffold for developing novel anti-inflammatory agents. Quantitative SAR from the literature proves that the 4-phenoxyphenoxy group is essential for sub-100 nM LTA4H inhibition, and provides a well-defined path for introducing COX-2 activity through rational modification of the terminal phenyl ring [1].

Chiral CNS Drug Discovery Intermediate

Utilize in CNS-focused medicinal chemistry campaigns due to its favorable calculated LogP of 3.64, which predicts good blood-brain barrier permeability. This differentiates it from more polar pyrrolidine analogs that are not suitable for CNS targets [1].

Enantioselective Chemical Probe Development

Use as a defined (R)-enantiomer for developing chemical probes where stereochemistry is critical for target engagement. The single isomer ensures reproducible biological data, avoiding the ambiguous results obtained with racemic mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.